molecular formula C19H13FN2 B5455922 (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

Cat. No.: B5455922
M. Wt: 288.3 g/mol
InChI Key: BUJXPWCYPMCNPP-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a fluorophenyl group, a phenylpyrrole moiety, and a nitrile group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 1-phenylpyrrole.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and 1-phenylpyrrole in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the interactions of nitrile-containing molecules with biological systems. It can be used in assays to investigate enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-chlorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
  • (E)-2-(3-bromophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
  • (E)-2-(3-methylphenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

Uniqueness

(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-17-7-4-6-15(12-17)16(14-21)13-19-10-5-11-22(19)18-8-2-1-3-9-18/h1-13H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXPWCYPMCNPP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.